molecular formula C9H11ClN2O3 B6277614 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride CAS No. 2763755-64-0

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride

Cat. No. B6277614
CAS RN: 2763755-64-0
M. Wt: 230.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride, also known as 6-CMPHCl, is a chemical compound that has multiple applications in a variety of scientific research fields. It is a cyclic compound containing a pyridazine ring, a cyclopropyl group, and a hydrochloride group. 6-CMPHCl is a white crystalline solid, soluble in water and ethanol, and has a melting point of 134-135°C.

Scientific Research Applications

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride has a wide range of scientific applications. It has been used in the synthesis of various biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of naturally occurring peptides. 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride has also been used in the synthesis of various heterocyclic compounds, such as pyridine derivatives, which have potential applications in medicinal chemistry.

Mechanism of Action

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride is an effective catalyst for the synthesis of various compounds. The hydrochloride group of the compound is a strong acid, which can activate the reactants and facilitate the reaction. In addition, the cyclopropyl group of the compound can act as a leaving group, which can facilitate the formation of the desired product.
Biochemical and Physiological Effects
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride has been found to have no adverse effects on the human body. It is not known to have any effect on biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride in laboratory experiments is its solubility in water and ethanol. This makes it easy to work with and allows for more efficient reactions. However, 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride is a strong acid, and care must be taken when handling it, as it can cause skin irritation.

Future Directions

In the future, 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride may be used in the synthesis of various compounds for medicinal and agricultural purposes. It may also be used in the synthesis of new materials for use in industrial applications. In addition, 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride could be used in the synthesis of new catalysts for use in green chemistry. Finally, 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride could be used in the synthesis of new compounds for use in drug discovery.

Synthesis Methods

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride can be synthesized by a multi-step process. The first step involves the reaction of 5-methoxy-3-pyridazinone with cyclopropylmagnesium chloride in the presence of a base, such as potassium carbonate. This reaction produces 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid. The second step involves the addition of hydrochloric acid to the carboxylic acid, which produces 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride involves the reaction of 5-methoxy-2,3-dihydropyridazine-3-carboxylic acid with cyclopropylmagnesium bromide, followed by hydrolysis and acidification to obtain the final product in the form of hydrochloride salt.", "Starting Materials": [ "5-methoxy-2,3-dihydropyridazine-3-carboxylic acid", "cyclopropylmagnesium bromide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of 5-methoxy-2,3-dihydropyridazine-3-carboxylic acid by reacting 5-methoxy-2,3-pyridinedicarboxylic acid with thionyl chloride and then with hydrazine hydrate in ethanol.", "Step 2: Preparation of cyclopropylmagnesium bromide by reacting cyclopropylmagnesium chloride with magnesium bromide in diethyl ether.", "Step 3: Reaction of 5-methoxy-2,3-dihydropyridazine-3-carboxylic acid with cyclopropylmagnesium bromide in diethyl ether to obtain 6-cyclopropyl-5-methoxy-2,3-dihydropyridazine-3-carboxylic acid.", "Step 4: Hydrolysis of 6-cyclopropyl-5-methoxy-2,3-dihydropyridazine-3-carboxylic acid with sodium hydroxide in water to obtain 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid.", "Step 5: Acidification of 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid with hydrochloric acid to obtain 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride." ] }

CAS RN

2763755-64-0

Product Name

6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid hydrochloride

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.6

Purity

90

Origin of Product

United States

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